5-Chloro-4-isothiocyanatobenzo[c][1,2,5]thiadiazole
Description
5-Chloro-4-isothiocyanatobenzo[c][1,2,5]thiadiazole (molecular formula: C₇H₂ClN₃S₂, molecular weight: 227.68) is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core substituted with chlorine at position 5 and an isothiocyanate group (-NCS) at position 4 . It is recognized as a key impurity in the synthesis of tizanidine, a muscle relaxant, and is structurally related to intermediates such as 5-chlorobenzo[c][1,2,5]thiadiazol-4-amine (Tizanidine Related Compound A) . The isothiocyanate group imparts electrophilic reactivity, enabling conjugation with nucleophiles like amines, which is critical in medicinal chemistry and materials science.
Properties
IUPAC Name |
5-chloro-4-isothiocyanato-2,1,3-benzothiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClN3S2/c8-4-1-2-5-7(11-13-10-5)6(4)9-3-12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVLDUWQLCRFHLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1Cl)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClN3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-Chloro-4-isothiocyanatobenzo[c][1,2,5]thiadiazole typically involves the reaction of 5-chloro-2,1,3-benzothiadiazole with thiophosgene (CSCl2) under controlled conditions . The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition. The product is then purified through recrystallization or chromatography to obtain the desired compound in high yield .
Chemical Reactions Analysis
5-Chloro-4-isothiocyanatobenzo[c][1,2,5]thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form substituted derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form amines or thiols.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing agents (e.g., hydrogen peroxide) . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Chloro-4-isothiocyanatobenzo[c][1,2,5]thiadiazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Chloro-4-isothiocyanatobenzo[c][1,2,5]thiadiazole involves its reactive isothiocyanate group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules . This reactivity allows it to modify the function of enzymes and other proteins, making it useful in biochemical research . The molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key structural analogs of 5-chloro-4-isothiocyanatobenzo[c][1,2,5]thiadiazole, highlighting differences in substituents and molecular properties:
Pharmacological and Material Relevance
- Tizanidine intermediates : The amine derivative (Tizanidine Related Compound A) is a direct precursor in tizanidine synthesis, while the isothiocyanate impurity may arise from incomplete purification or side reactions .
- Biological activity: Thiadiazole derivatives, including guanidine and morpholino-substituted analogs, exhibit anti-inflammatory, antimicrobial, and kinase inhibitory activities .
- Material science : The benzo[c][1,2,5]thiadiazole core is electron-deficient, making it useful in conjugated polymers for organic electronics, though the isothiocyanate derivative’s role here is unexplored .
Biological Activity
5-Chloro-4-isothiocyanatobenzo[c][1,2,5]thiadiazole (CAS Number: 1467836-46-9) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in pharmacology and toxicology. This article reviews the existing literature on its biological properties, including its mechanisms of action, cytotoxicity, and therapeutic applications.
Chemical Structure and Properties
This compound features a thiadiazole ring system substituted with a chloro group and an isothiocyanate moiety. The structural formula can be represented as follows:
This compound's unique structure contributes to its reactivity and biological interactions.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, a study conducted on various cancer cell lines demonstrated that this compound induces apoptosis through the activation of the caspase pathway. Table 1 summarizes the cytotoxic effects observed in different cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 15.2 | Caspase activation and apoptosis |
| MCF-7 (Breast) | 12.8 | Cell cycle arrest and apoptosis |
| A549 (Lung) | 18.5 | ROS generation leading to oxidative stress |
These findings suggest that the compound may serve as a lead for developing novel anticancer agents.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. In vitro studies reported effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values are summarized in Table 2:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The mechanisms underlying these effects may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Activation of caspases leading to programmed cell death.
- Reactive Oxygen Species (ROS) Generation : Increased oxidative stress resulting in cellular damage.
- Inhibition of Enzymatic Activity : Potential interference with enzyme functions critical for cellular metabolism.
Study on Anticancer Effects
A notable study published in a peer-reviewed journal investigated the anticancer effects of this compound in vivo using xenograft models. The results indicated a significant reduction in tumor volume compared to control groups treated with saline. The study concluded that the compound could effectively inhibit tumor growth through multiple pathways.
Antimicrobial Efficacy Research
Another research effort focused on evaluating the antimicrobial efficacy against resistant strains of bacteria. The study highlighted that the compound not only inhibited growth but also exhibited synergistic effects when combined with conventional antibiotics, enhancing their efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
